molecular formula C15H22O3 B14005170 1-Phenoxypropan-2-yl 2-ethylbutanoate CAS No. 5436-73-7

1-Phenoxypropan-2-yl 2-ethylbutanoate

Cat. No.: B14005170
CAS No.: 5436-73-7
M. Wt: 250.33 g/mol
InChI Key: IIYMLQQDPSKCLN-UHFFFAOYSA-N
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Description

1-Phenoxypropan-2-yl 2-ethylbutanoate: is an organic compound with the molecular formula C15H22O3 . It is an ester formed from the reaction between 1-phenoxypropan-2-ol and 2-ethylbutanoic acid. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxypropan-2-yl 2-ethylbutanoate can be synthesized through the esterification reaction between 1-phenoxypropan-2-ol and 2-ethylbutanoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxypropan-2-yl 2-ethylbutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenoxypropan-2-yl 2-ethylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of fragrances and flavors.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand their mechanism of action and substrate specificity.

    Medicine: Research into the pharmacokinetics and metabolism of ester-based drugs often involves compounds like this compound as model substrates.

    Industry: It is used in the formulation of perfumes, cosmetics, and food flavorings due to its pleasant odor

Mechanism of Action

The mechanism of action of 1-phenoxypropan-2-yl 2-ethylbutanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of 1-phenoxypropan-2-ol and 2-ethylbutanoic acid. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, followed by the formation of a tetrahedral intermediate and subsequent breakdown to the final products .

Comparison with Similar Compounds

Uniqueness: 1-Phenoxypropan-2-yl 2-ethylbutanoate is unique due to its combination of a phenoxy group and an ester functionality, which imparts specific chemical and physical properties. Its pleasant odor and reactivity make it valuable in the fragrance and flavor industries, as well as in scientific research involving esterases and ester-based reactions .

Properties

CAS No.

5436-73-7

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

1-phenoxypropan-2-yl 2-ethylbutanoate

InChI

InChI=1S/C15H22O3/c1-4-13(5-2)15(16)18-12(3)11-17-14-9-7-6-8-10-14/h6-10,12-13H,4-5,11H2,1-3H3

InChI Key

IIYMLQQDPSKCLN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OC(C)COC1=CC=CC=C1

Origin of Product

United States

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